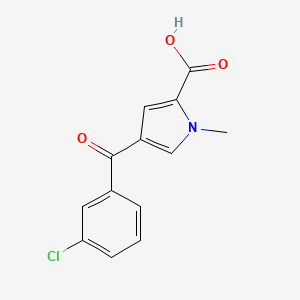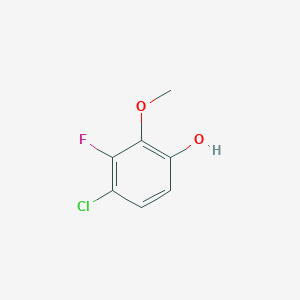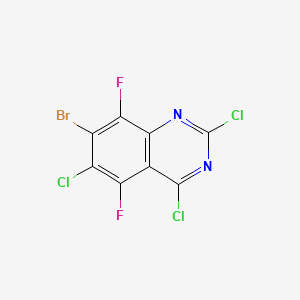
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline is a quinazoline derivative with the molecular formula C8HBrCl3FN2. This compound is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline typically involves multi-step organic reactions. One common method includes the halogenation of quinazoline derivatives under controlled conditions. The reaction often requires the use of halogenating agents such as bromine, chlorine, and fluorine in the presence of catalysts and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
- 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
- 7-Bromo-2,4,6-trichloroquinazoline
Uniqueness
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8BrCl3F2N2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-bromo-2,4,6-trichloro-5,8-difluoroquinazoline |
InChI |
InChI=1S/C8BrCl3F2N2/c9-2-3(10)4(13)1-6(5(2)14)15-8(12)16-7(1)11 |
Clave InChI |
KIMJDTWYUTXPDC-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


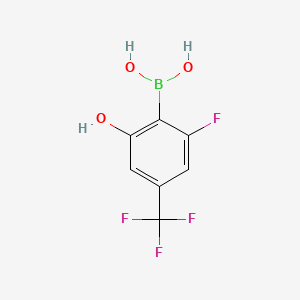
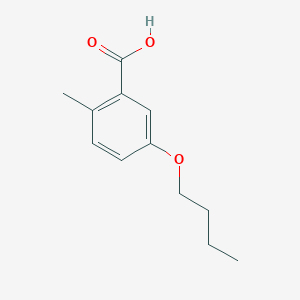


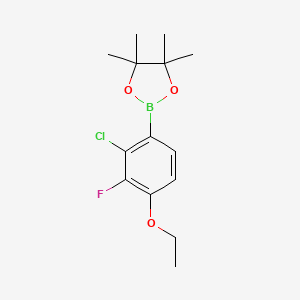
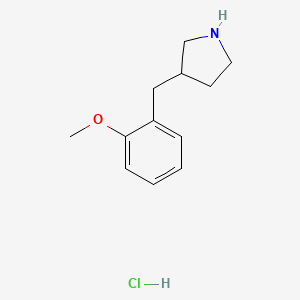

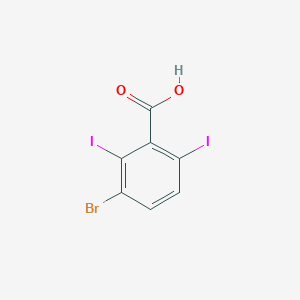
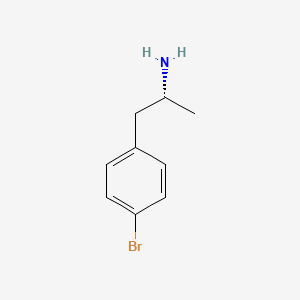

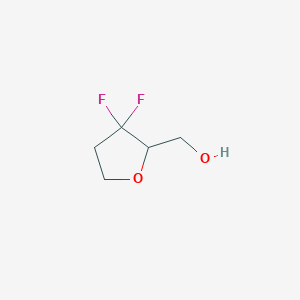
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
